molecular formula C10H18Cl2N2 B13024798 (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13024798
M. Wt: 237.17 g/mol
InChI Key: MCBUOAQEOLYWID-KLQYNRQASA-N
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Description

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of two amine groups and a dimethylphenyl group, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

On an industrial scale, the production of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines

    Substitution: Amides, ureas, substituted amines

Scientific Research Applications

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of two amine groups, which provide multiple sites for chemical modification. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, and industry.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1

InChI Key

MCBUOAQEOLYWID-KLQYNRQASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl

Origin of Product

United States

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